2-Chloro-3-(difluoromethoxy)pyridine

Medicinal Chemistry Lipophilicity Physicochemical Properties

2-Chloro-3-(difluoromethoxy)pyridine (CAS 1206977-80-1) is a halogenated pyridine derivative with the molecular formula C6H4ClF2NO and a molecular weight of 179.55 g/mol. It is characterized by a chlorine atom at the 2-position and a difluoromethoxy group at the 3-position of the pyridine ring.

Molecular Formula C6H4ClF2NO
Molecular Weight 179.55 g/mol
CAS No. 1206977-80-1
Cat. No. B1456117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(difluoromethoxy)pyridine
CAS1206977-80-1
Molecular FormulaC6H4ClF2NO
Molecular Weight179.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)OC(F)F
InChIInChI=1S/C6H4ClF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H
InChIKeyHPJAGIYYNJKTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(difluoromethoxy)pyridine (CAS 1206977-80-1) | Supplier Technical Overview & Physicochemical Properties


2-Chloro-3-(difluoromethoxy)pyridine (CAS 1206977-80-1) is a halogenated pyridine derivative with the molecular formula C6H4ClF2NO and a molecular weight of 179.55 g/mol . It is characterized by a chlorine atom at the 2-position and a difluoromethoxy group at the 3-position of the pyridine ring . This compound is classified as a fluorinated ether and a useful research chemical . Key physicochemical properties include a consensus LogP of 2.11, a topological polar surface area (TPSA) of 22.1 Ų, and an exact mass of 178.9949478 Da . Its computed solubility (LogS) is -2.61, corresponding to 0.44 mg/mL, classifying it as soluble . The standard purity from commercial suppliers is 95% .

Why 2-Chloro-3-(difluoromethoxy)pyridine Cannot Be Directly Substituted by Positional Isomers or Halogen Analogs in Synthetic Workflows


While 2-Chloro-3-(difluoromethoxy)pyridine (CAS 1206977-80-1) shares its molecular formula with its 5-positional isomer, 2-Chloro-5-(difluoromethoxy)pyridine (CAS 1206980-28-0), they are distinct chemical entities with different substitution patterns on the pyridine ring. This positional difference leads to measurable variations in key physicochemical properties such as lipophilicity, solubility, and computed pharmacokinetic parameters . For instance, the 3-isomer exhibits a lower XLogP3 (2.2) compared to the 5-isomer (2.7), indicating a meaningful difference in lipophilicity that can influence compound behavior in biological systems and synthetic intermediates . Similarly, replacing the chlorine atom with bromine yields 2-Bromo-3-(difluoromethoxy)pyridine (CAS 947249-27-6), which possesses a significantly higher molecular weight (224.00 vs. 179.55 g/mol) and altered reactivity due to the nature of the halogen leaving group [1]. These differences preclude simple interchangeability; substituting one for another without rigorous verification would alter reaction outcomes, compound properties, and could invalidate a synthetic route or a structure-activity relationship (SAR) study.

Quantitative Comparative Analysis of 2-Chloro-3-(difluoromethoxy)pyridine Against Closest Analogs for Scientific Selection


Lipophilicity (XLogP3) Comparison: 3-Positional Isomer vs. 5-Positional Isomer

The 2-chloro-3-(difluoromethoxy)pyridine isomer (CAS 1206977-80-1) exhibits a computed XLogP3 value of 2.2 , which is notably lower than the value of 2.7 for its 5-positional isomer, 2-chloro-5-(difluoromethoxy)pyridine (CAS 1206980-28-0) . This difference of 0.5 log units indicates that the 3-isomer is less lipophilic. This distinction is critical in medicinal chemistry, where small changes in LogP can dramatically affect a drug candidate's absorption, distribution, and overall bioavailability profile.

Medicinal Chemistry Lipophilicity Physicochemical Properties ADME

Molecular Weight and Halogen Reactivity: 2-Chloro vs. 2-Bromo Analog

The target compound (MW: 179.55 g/mol) contains a chlorine atom as the key leaving group for subsequent reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings . Its closest halogen analog, 2-bromo-3-(difluoromethoxy)pyridine (CAS 947249-27-6), has a significantly higher molecular weight of 224.00 g/mol [1]. The presence of bromine typically offers higher reactivity in many palladium-catalyzed cross-coupling reactions due to the weaker carbon-bromine bond compared to carbon-chlorine. Therefore, the choice between these two building blocks is often dictated by the specific reactivity requirements and the steric/electronic environment of the desired synthetic transformation.

Organic Synthesis Cross-Coupling Reactivity Building Blocks

Synthetic Yield: Scalable Synthesis from 2-Chloro-3-hydroxypyridine

A robust, scalable synthetic route for 2-chloro-3-(difluoromethoxy)pyridine is detailed in the patent literature (US09107923B2), starting from commercially available 2-chloro-3-hydroxypyridine and sodium chlorodifluoroacetate . The reaction was performed on a multi-hundred-gram scale, achieving a 69% isolated yield (192 g of product) after purification by vacuum distillation . This level of detail provides a verifiable benchmark for process chemists to evaluate the feasibility of in-house synthesis or to assess the value proposition of commercial procurement. While yield data for other analogous syntheses may exist, this specific, large-scale procedure offers a concrete reference point for the target compound.

Process Chemistry Synthesis Yield Scalability

Impact of the Difluoromethoxy (-OCF2H) Group on Biological Activity: A Class-Level SAR Insight

The difluoromethoxy (-OCF2H) moiety is a privileged functional group in medicinal chemistry and agrochemicals. Its value is supported by class-level structure-activity relationship (SAR) studies. In one example, replacing a 4-methoxy group with a 4-difluoromethoxy group in a series of PDE4 inhibitors led to a measurable improvement in inhibitory activity [1]. While this evidence does not feature the target compound directly, it provides crucial context for the inclusion of the -OCF2H group on the pyridine scaffold. The presence of this group on 2-Chloro-3-(difluoromethoxy)pyridine positions it as a key intermediate for introducing these beneficial properties into more complex molecules. The specific position (3-) and the chlorine handle (2-) make it a distinct and versatile building block compared to non-fluorinated or differently halogenated analogs.

Medicinal Chemistry Structure-Activity Relationship Drug Design Fluorine Chemistry

Key Research and Industrial Scenarios for 2-Chloro-3-(difluoromethoxy)pyridine Use Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead and Lead Optimization Programs

When developing small molecule drug candidates, the choice of a building block can significantly impact the final compound's properties. 2-Chloro-3-(difluoromethoxy)pyridine should be prioritized for introducing a 3-difluoromethoxypyridine motif when a moderately lipophilic (XLogP3 2.2 vs 2.7 for the 5-isomer) and versatile scaffold is required [1]. The -OCF2H group is a well-known bioisostere that can enhance metabolic stability and tune lipophilicity, as supported by class-level SAR . The 2-chloro handle is specifically advantageous for medicinal chemists planning to use a more stable and often more controllable chloride leaving group in later-stage functionalization, rather than the more reactive bromide.

Agrochemical Intermediate Discovery and Development

The privileged nature of the difluoromethoxy group extends to agrochemicals, where it is known to impart desirable properties such as increased lipophilicity for better membrane penetration and enhanced metabolic stability . Researchers developing novel herbicides or fungicides that incorporate a pyridine core should select 2-chloro-3-(difluoromethoxy)pyridine as a key intermediate. Its specific substitution pattern provides a unique vector for building chemical diversity. As an intermediate in the synthesis of compounds like Diflumetorim, this class of pyridine derivatives has established commercial relevance , making the 3-isomer a strategic choice for exploring new chemical space.

Process Chemistry and Scale-Up Feasibility Assessment

For research groups or CROs looking to scale up a synthetic route, the availability of a well-documented, multi-gram synthesis is a critical factor in compound selection. The existence of a patent procedure detailing a scalable synthesis of 2-chloro-3-(difluoromethoxy)pyridine with a defined 69% yield provides a concrete, low-risk starting point for process development . This information allows a process chemist to accurately estimate the cost of goods and plan for large-scale production. Procurement from a reputable supplier with batch-specific quality assurance data (e.g., NMR, HPLC) further de-risks the supply chain for clinical or commercial manufacturing.

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